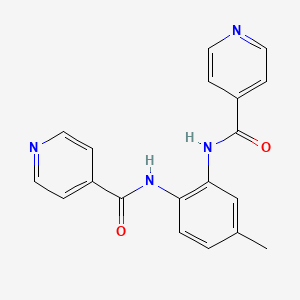![molecular formula C18H12N4O3S B5719220 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, which are involved in the regulation of cell growth and differentiation. Additionally, 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one has been studied for its potential use as a fluorescent probe in biological imaging.
Mécanisme D'action
The mechanism of action of 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one involves the inhibition of enzymes, particularly tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation. This compound binds to the ATP-binding site of these enzymes, thereby preventing their activation and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one have been extensively studied in vitro and in vivo. This compound has been shown to exhibit potent anti-proliferative and anti-inflammatory activities in various cell lines and animal models. Additionally, 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one in lab experiments include its potent inhibitory activity against enzymes, particularly tyrosine kinases, and its potential use as a fluorescent probe in biological imaging. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one. One direction is to further investigate its potential applications in medicinal chemistry and pharmacology, particularly in the development of novel anti-cancer and anti-inflammatory drugs. Another direction is to explore its potential use as a fluorescent probe in biological imaging and its applications in the field of bioimaging. Additionally, future research could focus on improving the solubility and reducing the toxicity of this compound.
Méthodes De Synthèse
The synthesis of 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one involves a multi-step process that starts with the reaction of 4-nitrobenzaldehyde and thiosemicarbazide to form 2-(4-nitrophenyl)-1,3-thiazole-4-carbohydrazide. This intermediate is then reacted with 2-chloro-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine in the presence of a base to form the final product.
Propriétés
IUPAC Name |
3-[[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-18-15-3-1-2-4-16(15)19-11-21(18)9-13-10-26-17(20-13)12-5-7-14(8-6-12)22(24)25/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGPXKKWXTUFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CSC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)


![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)

![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)

![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)
